2-(3-Tolyl)-4-(2-hydroxyphenyl)thiazole
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Overview
Description
2-(3-Tolyl)-4-(2-hydroxyphenyl)thiazole is an organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a tolyl group at the 2-position and a hydroxyphenyl group at the 4-position of the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Tolyl)-4-(2-hydroxyphenyl)thiazole typically involves the cyclization of appropriate precursors. One common method is the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone. For this compound, the specific reactants would be 3-tolylthioamide and 2-hydroxyacetophenone. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Solvent recovery and recycling, as well as waste management, are critical aspects of industrial synthesis to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(3-Tolyl)-4-(2-hydroxyphenyl)thiazole can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The thiazole ring can be reduced under specific conditions, although this is less common.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly at positions ortho and para to the existing substituents.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophilic reagents such as bromine or nitric acid in the presence of a catalyst.
Major Products
Oxidation: this compound can be converted to 2-(3-Tolyl)-4-(2-quinonyl)thiazole.
Reduction: Reduced thiazole derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
2-(3-Tolyl)-4-(2-hydroxyphenyl)thiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3-Tolyl)-4-(2-hydroxyphenyl)thiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the thiazole ring can participate in π-π interactions. These interactions can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4-(2-hydroxyphenyl)thiazole: Lacks the tolyl group, which may affect its biological activity and chemical reactivity.
2-(3-Tolyl)-4-phenylthiazole: Lacks the hydroxy group, which may reduce its ability to form hydrogen bonds.
2-(3-Tolyl)-4-(4-hydroxyphenyl)thiazole: The position of the hydroxy group is different, potentially altering its interactions with biological targets.
Uniqueness
2-(3-Tolyl)-4-(2-hydroxyphenyl)thiazole is unique due to the specific positioning of its substituents, which can influence its chemical reactivity and biological activity. The combination of a tolyl group and a hydroxyphenyl group on the thiazole ring provides a distinct set of properties that can be leveraged in various applications.
Properties
IUPAC Name |
2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NOS/c1-11-5-4-6-12(9-11)16-17-14(10-19-16)13-7-2-3-8-15(13)18/h2-10,18H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJTHOBLJBTWNLF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=CS2)C3=CC=CC=C3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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